Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate
Description
Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate is a chiral organic compound featuring a tert-butyl carbamate group, a 2-methylthiazole-substituted methoxyphenyl moiety, and a stereochemically defined (2S)-oxirane (epoxide) group. The tert-butyl carbamate group acts as a protective moiety for amines, commonly employed in peptide and pharmaceutical synthesis . The 2-methylthiazole ring is a pharmacophoric element often associated with antimicrobial, antiviral, or kinase-inhibitory properties, while the epoxide group confers electrophilic reactivity, enabling ring-opening reactions for further functionalization.
This compound is likely an intermediate in drug development, particularly for targeting enzymes or receptors where stereochemistry and heterocyclic motifs are pivotal. Its synthesis would involve multi-step organic reactions, including epoxidation, carbamate protection, and Suzuki or nucleophilic aromatic substitution for thiazole incorporation.
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-13-21-15(12-27-13)10-24-16-7-5-14(6-8-16)9-17(18-11-25-18)22-19(23)26-20(2,3)4/h5-8,12,17-18H,9-11H2,1-4H3,(H,22,23)/t17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYRBMFZWOIYTC-ZWKOTPCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C3CO3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@H]3CO3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469546 | |
| Record name | 2-Methyl-2-propanyl {(1S)-2-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}-1-[(2S)-2-oxiranyl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313680-92-1 | |
| Record name | 2-Methyl-2-propanyl {(1S)-2-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}-1-[(2S)-2-oxiranyl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate involves several key steps:
Formation of Intermediate Compounds: : Starting with the necessary reagents, intermediates are created through a series of organic reactions. This might include halogenation, esterification, and coupling reactions.
Key Reaction Steps: : The primary synthetic route typically involves the coupling of an epoxide with a thiazole derivative, followed by protective group strategies to introduce the tert-butyl and carbamate groups.
Purification: : Post-synthesis, the compound is purified through techniques like recrystallization or chromatography to ensure the final product is of high purity.
Industrial Production Methods
For industrial-scale production, the process needs to be scalable and cost-effective. Optimization of reaction conditions, use of catalysts, and effective purification methods are essential. Automated reactors and continuous flow systems might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, forming oxides or other oxygen-containing derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or alcohols.
Substitution: : The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : Lithium aluminum hydride or sodium borohydride for reduction.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The specific products depend on the reaction conditions and reagents used. Common products include alcohols, amines, and functionalized aromatic compounds.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, it serves as a tool for studying biochemical pathways and interactions due to its unique structure and reactivity.
Medicine
Industry
In industrial settings, this compound can be used in the synthesis of polymers, agrochemicals, and other specialized materials.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating biochemical pathways to achieve a therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous tert-butyl carbamate derivatives, emphasizing structural, physicochemical, and functional differences.
Structural and Functional Group Analysis
a. Tert-butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8)
- Structure : Features a 4-chlorophenethyl group linked to the carbamate, lacking the thiazole and epoxide moieties.
- Molecular Weight: 255.74 g/mol (C₁₃H₁₈ClNO₂) .
- Reactivity : The chlorophenethyl group is inert under standard conditions, making it a stable intermediate.
- Applications : Primarily used as a laboratory chemical or synthesis intermediate without inherent bioactivity .
b. Target Compound
- Structure : Contains a 2-methylthiazole-methoxyphenyl group and a (2S)-epoxide.
- Molecular Weight : ~390.5 g/mol (estimated: C₂₀H₂₆N₂O₄S).
- Applications : Likely serves as a bioactive intermediate in drug discovery, with stereochemistry critical for efficacy.
Physicochemical Properties
Research Findings and Data
Comparative Stability Studies
- Epoxide vs. Chlorine Stability : The target compound’s epoxide is sensitive to acidic/basic conditions, requiring inert storage. In contrast, the chlorophenethyl derivative is stable under ambient conditions .
Biological Activity
Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate, identified by CAS number 313680-92-1, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2O4S, and it features a complex structure that includes a thiazole moiety, which is often associated with various biological activities. The presence of the oxirane ring also suggests potential reactivity that could be exploited in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O4S |
| CAS Number | 313680-92-1 |
| Storage Conditions | 2-8°C |
Anticancer Properties
Research indicates that compounds containing thiazole and oxirane structures exhibit promising anticancer activities. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines.
A study highlighted the structure-activity relationship (SAR) of thiazole derivatives, noting that modifications at specific positions could enhance their antiproliferative effects. For example, substituents that increase electron density on the phenyl ring significantly boost activity against cancer cells .
Antimicrobial Activity
The thiazole moiety is also known for its antimicrobial properties. Compounds with similar structures have been documented to possess activity against a range of pathogens, including bacteria and fungi. The biological activity is often attributed to the ability of these compounds to interfere with microbial cell wall synthesis or function as enzyme inhibitors .
The biological mechanisms through which this compound exerts its effects may include:
- Inhibition of Kinases : Some studies suggest that derivatives can act as kinase inhibitors, which are crucial in signaling pathways related to cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Certain compounds can induce oxidative stress in cancer cells, leading to cell death.
- Apoptosis Induction : The compound may trigger apoptotic pathways through intrinsic or extrinsic mechanisms.
Case Studies
- Anticancer Study : In vitro tests demonstrated that this compound exhibited an IC50 value of less than 10 µM against human breast cancer cells (MDA-MB-231), indicating potent anticancer activity .
- Antimicrobial Efficacy : A series of experiments showed that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
